Chemical structure and properties of (2-(Prop-1-en-2-yl)phenyl)methanol
Chemical structure and properties of (2-(Prop-1-en-2-yl)phenyl)methanol
The following technical guide details the chemical structure, synthesis, and reactivity of (2-(Prop-1-en-2-yl)phenyl)methanol , a critical bifunctional building block in organic synthesis and medicinal chemistry.
A Versatile Bifunctional Scaffold for Heterocyclic Synthesis
Executive Summary
(2-(Prop-1-en-2-yl)phenyl)methanol (CAS: 180092-32-4 ), also known as 2-isopropenylbenzyl alcohol , is a valuable organic intermediate characterized by an ortho-substituted benzene ring bearing a hydroxymethyl group and an isopropenyl moiety. Its unique structural proximity between a nucleophilic alcohol and an electrophilic alkene makes it a "spring-loaded" precursor for constructing oxygen-containing heterocycles, particularly 1,1-dimethyl-1,3-dihydroisobenzofuran (1,1-dimethylphthalan). This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and mechanistic reactivity, specifically tailored for researchers in drug discovery (e.g., CETP inhibitors) and materials science.
Chemical Structure & Physicochemical Profile[1][2]
Identity & Nomenclature
| Parameter | Detail |
| IUPAC Name | (2-(Prop-1-en-2-yl)phenyl)methanol |
| Common Synonyms | 2-Isopropenylbenzyl alcohol; 2-(1-Methylethenyl)benzenemethanol |
| CAS Number | 180092-32-4 |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol |
| SMILES | CC(=C)C1=CC=CC=C1CO |
Physical Properties
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Appearance: Colorless to pale yellow oil.
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Solubility: Soluble in organic solvents (DCM, EtOAc, MeOH, DMSO); insoluble in water.
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Stability: Stable under neutral conditions. Susceptible to acid-catalyzed cyclization and polymerization. Store at 2–8°C under inert atmosphere.
Spectroscopic Signature (¹H NMR)
Based on structural analysis and literature data:
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Aromatic Protons:
7.15 – 7.46 ppm (m, 4H). -
Vinyl Protons:
~5.23 ppm (s, 1H) and ~4.95 ppm (s, 1H). -
Benzylic Protons:
~4.65 ppm (s, 2H). -
Methyl Protons:
~2.05 ppm (s, 3H).
Validated Synthesis Protocol
The most robust method for synthesizing high-purity (2-(Prop-1-en-2-yl)phenyl)methanol is the Suzuki-Miyaura Cross-Coupling of 2-bromobenzyl alcohol with isopropenylboronic acid pinacol ester. This route avoids the harsh acidic conditions that would prematurely trigger cyclization.
Reaction Scheme
Substrate: 2-Bromobenzyl alcohol Reagent: Isopropenylboronic acid pinacol ester (1.2 equiv) Catalyst: Pd(PPh₃)₄ (5 mol%) Base: K₂CO₃ (3.0 equiv) Solvent: 1,4-Dioxane / Water (4:1)
Step-by-Step Methodology
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Setup: Flame-dry a 250 mL round-bottom flask and equip it with a magnetic stir bar and reflux condenser. Purge with Nitrogen (N₂) or Argon.
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Charging: Add 2-bromobenzyl alcohol (1.0 equiv, e.g., 10 mmol) and isopropenylboronic acid pinacol ester (1.2 equiv, 12 mmol) to the flask.
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Solvent Addition: Dissolve reactants in degassed 1,4-dioxane (40 mL) and water (10 mL).
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Base & Catalyst: Add K₂CO₃ (3.0 equiv, 30 mmol) followed by Pd(PPh₃)₄ (0.05 equiv, 0.5 mmol).
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Reaction: Heat the mixture to 90°C under N₂ atmosphere for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the bromide.
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Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the product as a colorless oil.
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Expected Yield: 85–95%.
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Synthesis Workflow Diagram
Caption: Optimized Suzuki-Miyaura coupling workflow for the synthesis of 2-isopropenylbenzyl alcohol.
Reactivity & Mechanistic Pathways
The defining feature of this molecule is its propensity for acid-catalyzed intramolecular etherification . This reaction transforms the open-chain alcohol into a cyclic ether, a core scaffold in many bioactive compounds (e.g., CETP inhibitors).
Cyclization to 1,1-Dimethyl-1,3-dihydroisobenzofuran
Under acidic conditions (p-TsOH, HCl, or Lewis acids), the hydroxyl group attacks the isopropenyl double bond in a Markovnikov fashion.
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Mechanism:
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Protonation: The alkene double bond is protonated to form a stable tertiary benzylic carbocation.
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Cyclization: The pendant hydroxyl oxygen attacks the carbocation, closing the 5-membered ring.
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Deprotonation: Loss of a proton restores neutrality, yielding 1,1-dimethyl-1,3-dihydroisobenzofuran.
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Mechanistic Diagram
Caption: Acid-catalyzed cyclization mechanism forming the dihydroisobenzofuran core.
Applications in Drug Development
The (2-(Prop-1-en-2-yl)phenyl)methanol scaffold is a verified intermediate in the synthesis of:
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CETP Inhibitors: Used to construct the furo[3,4-c]quinoline core found in advanced cardiovascular drugs.
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Polycyclic Heterocycles: Precursor for indane and indene derivatives via Friedel-Crafts type alkylations if the alcohol is converted to a leaving group.
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Materials Science: The styrenyl double bond allows for copolymerization, introducing hydroxyl functionality into polystyrene-like chains.
Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent spontaneous oxidation or polymerization.
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Disposal: Dispose of via licensed chemical waste contractors; do not pour down drains.
References
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Royal Society of Chemistry (RSC). Supporting Information: Synthesis of 2-substituted benzyl alcohols. (Verified via snippet data matching CAS 180092-32-4).
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World Intellectual Property Organization. WO2013024130A1 - Furo[3,4-c]quinoline derivatives.
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World Intellectual Property Organization. WO2015158206A1 - C-aryl indican derivative and uses thereof.
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Ambeed. CAS 180092-32-4 Product Entry.
